molecular formula C32H35N3O4S2 B3003214 ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 532975-09-0

ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B3003214
CAS RN: 532975-09-0
M. Wt: 589.77
InChI Key: MWBBLSKAIFCEEN-UHFFFAOYSA-N
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Description

The compound , ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a complex molecule that appears to be derived from a series of reactions involving heterocyclic chemistry. This compound is not directly mentioned in the provided papers, but the papers do discuss related compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-component reactions. For instance, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate was synthesized from reactions of benzothiazole derivatives and ethyl bromocyanoacetate with indole derivatives in acetone under reflux conditions . Similarly, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were prepared and reacted with various active methylene reagents to yield different heterocyclic derivatives . These methods suggest that the compound could also be synthesized through a multi-step reaction involving the condensation of indole derivatives with appropriately substituted benzothiazole or benzo[b]thiophene derivatives.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The structure of the compound would likely be confirmed using similar methods.

Chemical Reactions Analysis

The reactivity of related compounds has been studied, leading to the formation of various heterocyclic derivatives . The compound , with its multiple reactive sites, including the indole moiety, the amide linkage, and the tetrahydrobenzo[b]thiophene core, could potentially undergo a variety of chemical reactions. These could include nucleophilic substitutions, condensation reactions, and complexation with metal ions, as seen with similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the introduction of metal ions to a related compound resulted in the formation of complexes with distinct spectral, conductance, thermal, and magnetic properties . The compound would likely exhibit unique properties due to its complex structure, which could be studied using similar analytical techniques. Additionally, the effect of irradiation on a related compound was studied using ESR spectroscopy, revealing information about radiation-induced radicals and changes in the sample's color . The Schiff base derivative of a related compound was synthesized and characterized, indicating the potential for the compound to form Schiff bases under certain conditions .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its physical and chemical properties, its reactivity, and any biological activity it might have .

properties

IUPAC Name

ethyl 2-[[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N3O4S2/c1-4-39-32(38)29-24-10-6-8-12-26(24)41-31(29)34-28(36)19-40-27-18-35(25-11-7-5-9-23(25)27)16-15-33-30(37)22-14-13-20(2)21(3)17-22/h5,7,9,11,13-14,17-18H,4,6,8,10,12,15-16,19H2,1-3H3,(H,33,37)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBBLSKAIFCEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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